1-(6-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one
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Overview
Description
1-(6-Oxa-2-azaspiro[35]nonan-2-yl)prop-2-en-1-one is a chemical compound known for its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system
Preparation Methods
The synthesis of 1-(6-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one typically involves the annulation of cyclopentane and four-membered rings. One common synthetic route includes the reaction of appropriate starting materials under specific conditions to form the spirocyclic structure. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(6-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been evaluated as a potential inhibitor of KRAS G12C, a protein involved in cancer progression.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biological Studies: The compound’s ability to interact with specific molecular targets makes it useful in studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(6-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as the KRAS G12C protein. The compound covalently binds to the cysteine residue of the protein, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar compounds include:
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: This compound also targets the KRAS G12C protein and exhibits similar biological activity.
6-Oxa-2-azaspiro[3.5]nonan-1-one: This compound shares a similar spirocyclic structure but differs in its functional groups and specific applications.
The uniqueness of 1-(6-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one lies in its specific structural features and its potential as a covalent inhibitor of KRAS G12C, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(6-oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-9(12)11-6-10(7-11)4-3-5-13-8-10/h2H,1,3-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUAIUSQGOULFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC2(C1)CCCOC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.